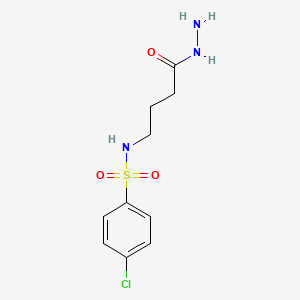
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide
Description
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is a chemical compound with the molecular formula C10H14ClN3O3S and a molecular weight of 291.76 g/mol
Properties
CAS No. |
918330-66-2 |
|---|---|
Molecular Formula |
C10H14ClN3O3S |
Molecular Weight |
291.76 |
IUPAC Name |
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide |
InChI |
InChI=1S/C10H14ClN3O3S/c11-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(15)14-12/h3-6,13H,1-2,7,12H2,(H,14,15) |
InChI Key |
TXGCIGWQKHTOPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)NN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include azo compounds, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-aminobutyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.
4-Chloro-N-(4-hydroxybutyl)benzene-1-sulfonamide: Similar structure but with a hydroxy group instead of a hydrazinyl group.
4-Chloro-N-(4-methylbutyl)benzene-1-sulfonamide: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
4-chloro-N-(4-hydrazinyl-4-oxobutyl)benzenesulfonamide is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


